molecular formula C12H11NO5 B1395478 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo- CAS No. 248282-18-0

3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-

Cat. No. B1395478
Key on ui cas rn: 248282-18-0
M. Wt: 249.22 g/mol
InChI Key: NAHJLLJQGJMMRD-UHFFFAOYSA-N
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Patent
US06133285

Procedure details

While cooling, 10 ml of conc. hydrochloric acid was added to 30 ml of acetic anhydride. To this solution, 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid ethyl ester (10.5 g, 38 mmol) was added and the mixture heated at 80° C. for 14 hours. The mixture was cooled to room temperature and the crystalline product was filtered off, washed with cold methanol and dried to yield the title compound (7.2 g), yield 77%.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5]([C:7]1[C:8](=[O:21])[N:9]([CH3:20])[C:10]2[C:15]([C:16]=1[OH:17])=[C:14]([O:18][CH3:19])[CH:13]=[CH:12][CH:11]=2)=[O:6])C>C(OC(=O)C)(=O)C>[OH:17][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[O:18][CH3:19])[N:9]([CH3:20])[C:8](=[O:21])[C:7]=1[C:5]([OH:6])=[O:4]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(N(C2=CC=CC(=C2C1O)OC)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the crystalline product was filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(N(C2=CC=CC(=C12)OC)C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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